molecular formula C17H20N4O5S B2678918 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921562-79-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2678918
CAS No.: 921562-79-0
M. Wt: 392.43
InChI Key: RBOFLSZNPKKRCJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research, particularly in the field of kinase inhibition. Its complex structure integrates a benzo[1,4]dioxin moiety, a feature present in various biologically active molecules that often interact with adenosine receptors or exhibit neuroprotective properties. The molecule's core research value is hypothesized to stem from its potential as a targeted kinase inhibitor. The compound is structurally characterized as a Thioacetamide-linked hybrid molecule , combining this dioxin fragment with an imidazole-thioacetamide pharmacophore. This imidazole-based scaffold is a privileged structure in drug discovery, frequently serving as a key binding element in inhibitors for a wide range of kinases, such as those involved in cancer cell signaling pathways . The hydroxymethyl group on the imidazole ring may enhance solubility and contribute to hydrogen-bonding interactions with the kinase's active site, while the methylamino-oxoethyl side chain could be critical for achieving selectivity. Researchers can utilize this compound as a key intermediate or a lead compound for developing novel therapeutic agents, especially for oncology and neuroscience applications. Its mechanism of action is presumed to involve the competitive inhibition of ATP binding in the catalytic cleft of specific protein kinases, thereby modulating downstream signaling cascades. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-18-15(23)8-21-12(9-22)7-19-17(21)27-10-16(24)20-11-2-3-13-14(6-11)26-5-4-25-13/h2-3,6-7,22H,4-5,8-10H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOFLSZNPKKRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety and an imidazole-based thioacetamide. Its molecular formula is C24H20N4O6C_{24}H_{20}N_{4}O_{6} with a molecular weight of 448.44 g/mol. The presence of the hydroxymethyl and methylamino groups suggests potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
  • Enzyme Inhibition : The thioacetamide group may interact with various enzymes, potentially inhibiting their activity. This could lead to therapeutic effects in conditions where enzyme overactivity is problematic.
  • Cell Proliferation Modulation : Studies suggest that related compounds can affect cell viability and proliferation, indicating potential applications in cancer therapy .

Efficacy in Biological Systems

Research indicates that the compound exhibits significant biological activity across different cell lines:

Cell LineIC50 (µM)Notes
Human Hepatoma (HepG2)51.8 ± 5.9Moderate cytotoxicity observed
Keratinocytes (NAK)>200High tolerance
Fibroblasts (3T3)23.5 ± 5.6Notable cytotoxic effects

These results indicate that while the compound is less toxic to certain cell types, it exhibits moderate cytotoxicity against hepatoma cells, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Inhibition of Lipid Peroxidation : Similar compounds have been shown to inhibit lipid peroxidation effectively, which is crucial in preventing cellular damage from free radicals .
  • Antiparasitic Activity : Related compounds have demonstrated efficacy against Trypanosoma cruzi with EC50 values around 2.23 µM, indicating potential for further development as antiparasitic agents .
  • Cytotoxicity Studies : Research has highlighted the need for comprehensive cytotoxicity assessments for new compounds to better understand their therapeutic windows and safety profiles .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it to structurally related molecules from published studies.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Dihydrobenzodioxin + Imidazole-thioacetamide Hydroxymethyl, Methylamino-oxoethyl Hypothesized kinase inhibition (based on imidazole-thioether analogs)
Compound 17a (N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide) Dihydrobenzodioxin + Thiazole-acetamide Cyclopentylamino, Carbonyl CDK9 inhibition (IC₅₀ = 0.8 μM)
Salternamide E Benzodiazepine + Polyketide Hydroxy, Methyl Antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL)
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives Imidazolidine + Sulfonamide-thioacetate Chloro, Methyl Anticancer activity (e.g., 50% growth inhibition at 10 μM in leukemia cells)

Key Observations :

However, 17a replaces the imidazole-thioether with a thiazole-carbonyl group, which confers stronger CDK9 inhibition due to hydrogen bonding with the kinase’s ATP-binding pocket .

Imidazole vs. Thiazole : The target compound’s imidazole-thioether group is less electron-rich than thiazole derivatives (e.g., 17a ), which may reduce metal-binding capacity but improve metabolic stability.

Substituent Effects : The hydroxymethyl group in the target compound introduces polarity, contrasting with the chloro and methyl groups in sulfonamide-thioacetate analogs (e.g., Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]...} ), which prioritize hydrophobic interactions .

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